molecular formula C27H24F3NO5 B15127936 Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine

Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine

Cat. No.: B15127936
M. Wt: 499.5 g/mol
InChI Key: GUDKKAGEJXBBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine: is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a trifluoromethyl group. These features make it a valuable building block in the development of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine typically involves multiple steps. One common method includes the following steps:

    Protection of the amino group: The amino group of L-homophenylalanine is protected using the Fmoc group.

    Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a trifluoromethylation reagent under specific conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium fluoride are commonly employed.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in peptide synthesis and the development of novel amino acid derivatives. Biology : Employed in the study of protein structure and function. Medicine : Investigated for its potential use in drug development and therapeutic applications. Industry : Utilized in the production of specialized peptides and other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, affecting the overall properties of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-2-methoxy-4-chloro-L-phenylalanine: Similar structure but with a chloro group instead of a trifluoromethyl group.

    Fmoc-2-methoxy-4-bromo-L-phenylalanine: Similar structure but with a bromo group instead of a trifluoromethyl group.

Uniqueness: : Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.

Properties

Molecular Formula

C27H24F3NO5

Molecular Weight

499.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-methoxy-4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C27H24F3NO5/c1-35-24-14-17(27(28,29)30)12-10-16(24)11-13-23(25(32)33)31-26(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-10,12,14,22-23H,11,13,15H2,1H3,(H,31,34)(H,32,33)

InChI Key

GUDKKAGEJXBBCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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